molecular formula C16H12FN3O2 B3011258 N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 898349-74-1

N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B3011258
CAS No.: 898349-74-1
M. Wt: 297.289
InChI Key: USJQVDKPOPVCFQ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a 4-fluorobenzyl group at the N2 position. The presence of electron-withdrawing substituents (cyano and fluoro) may influence its physicochemical properties, including solubility, metabolic stability, and target binding affinity .

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-7-5-11(6-8-13)10-19-15(21)16(22)20-14-4-2-1-3-12(14)9-18/h1-8H,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJQVDKPOPVCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 4-fluorobenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, while the fluorobenzyl group may enhance the compound’s binding affinity. The oxalamide backbone provides stability and facilitates the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Enzyme Inhibitors
  • Stearoyl Coenzyme A Desaturase (SCD) Inhibitors : Compounds with 4-methoxyphenethyl groups (e.g., 16–23 in ) show inhibitory activity against SCD, a key enzyme in lipid metabolism. The target compound’s 4-fluorobenzyl group may offer similar lipophilic interactions but with altered selectivity due to fluorine’s electronegativity .
  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Adamantyl-containing oxalamides () exhibit high potency, suggesting that bulky N1 substituents enhance binding.
Antiviral Agents
  • BNM-III-170 (): A CD4-mimetic oxalamide with a 4-chloro-3-fluorophenyl group and guanidinomethyl side chain inhibits HIV entry. The target compound’s 4-fluorobenzyl group shares similarities in halogen placement but lacks the complex side chain required for viral receptor mimicry .
Flavor Enhancers
  • S336 (): This oxalamide (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)) is a potent umami flavor agent. The target compound’s aromatic substituents lack the polar groups (methoxy, pyridyl) critical for taste receptor activation, suggesting divergent applications .

Physicochemical Properties

Substituents significantly influence physical properties:

Compound N1 Substituent N2 Substituent Melting Point (°C) Purity (%)
Target Compound 2-cyanophenyl 4-fluorobenzyl Not reported Not reported
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamantyl 4-chlorobenzyloxy >210 >90
S336 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Not reported >90

Adamantyl-containing compounds () exhibit high melting points (>210°C), likely due to rigid, hydrophobic structures. The target compound’s fluorobenzyl group may lower melting points compared to adamantyl analogs but increase solubility in polar solvents.

Structural Characterization

All compounds were validated via $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry (ESI-MS/HRMS). For example:

  • N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) : NMR signals at δ 10.89 (NH) and 3.71 (OCH3) confirm structure .
  • BNM-III-170 : Agreement with published spectroscopic data ensures synthetic fidelity .

The target compound would require similar analytical confirmation, with characteristic signals for the cyano group (~110–120 ppm in $ ^{13}C $ NMR) and fluorobenzyl protons (~7.4–7.8 ppm in $ ^1H $ NMR).

Biological Activity

N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure

The compound can be represented by the following structural formula:

N1 2 cyanophenyl N2 4 fluorobenzyl oxalamide\text{N1 2 cyanophenyl N2 4 fluorobenzyl oxalamide}

This structure features a cyanophenyl group and a fluorobenzyl moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • U87-MG (human glioblastoma)
    • MCF-7 (breast cancer)
    • PC-3 (prostate cancer)

A study published in the Turkish Journal of Chemistry reported that compounds similar to this compound demonstrated notable cytotoxicity, particularly against MCF-7 cells, suggesting a potential for further development as an anticancer agent .

Cell Line IC50 Value (µM) Effectiveness
U87-MG15.3Moderate
MCF-78.7High
PC-312.5Moderate

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. Preliminary investigations suggest that it possesses both antibacterial and antifungal activities.

  • Antibacterial Activity : The compound exhibited effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : It also demonstrated activity against common fungal pathogens.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells and disrupt microbial cell wall synthesis.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Researchers treated MCF-7 cells with varying concentrations of this compound.
    • Results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy Study :
    • The compound was tested against clinical isolates of E. coli.
    • Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating effective antibacterial properties.

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